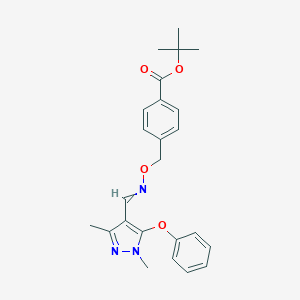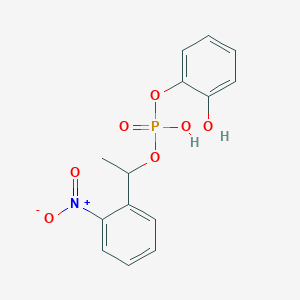
2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate
Overview
Description
2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate is a chemical compound with the molecular formula C14H13NO7P . It is also known by its equivalent term 2-OHPh 1-NO2PhEP .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate consists of 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 phosphorus atom . The average mass of the molecule is 338.230 Da, and the monoisotopic mass is 338.043518 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate are not explicitly mentioned in the search results. The molecular weight is known to be 338.2298 .Scientific Research Applications
Photolytic Properties and Biological Studies
- Characterization as a Caged Proton : 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate (caged HPP) was compared to 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in its role as a caged proton. Caged sulfate was found to be capable of inducing large pH jumps, impacting protonation in biological studies, unlike caged HPP. This highlights caged HPP's limited range in pH modification, an essential aspect for biological and chemical research (Barth & Corrie, 2002).
Phosphate Ester Hydrolysis
- Role in Phosphate Ester Hydrolysis : Studies on compounds like ethyl 4-nitrophenyl phosphate, similar to 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate, have shown insights into reaction mechanisms. These include the hydrolysis process facilitated by metal-coordinated hydroxide at the phosphorus center, relevant for understanding similar reactions involving 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate (Deal, Hengge & Burstyn, 1996).
Photolysis and Quantum Yield Measurements
- Photolysis Quantum Yield Analysis : The photolysis quantum yield of 1-(2-nitrophenyl)ethyl phosphate (caged Pi), which is structurally related to 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate, was critically analyzed. Understanding these yields is crucial for applications in biological research, where precise control of photolysis is required (Corrie et al., 2016).
Reaction Mechanisms in Chemical Studies
- Understanding Reaction Mechanisms : Studies on compounds structurally related to 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate have provided insights into reaction mechanisms. For instance, the investigation of nucleophilic substitution in bis(4-nitrophenyl) ethyl phosphate in alkaline solutions has revealed mechanisms that could be similar in the reactions involving 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate (Tishkova et al., 1991).
Applications in Synthesis and Characterization
- Synthetic Applications : The compound's structural analogs have been used in the selective phosphorylation of unprotected nucleosides, indicating a potential role for 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate in similar synthetic pathways (Taguchi & Mushika, 1975).
properties
IUPAC Name |
(2-hydroxyphenyl) 1-(2-nitrophenyl)ethyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO7P/c1-10(11-6-2-3-7-12(11)15(17)18)21-23(19,20)22-14-9-5-4-8-13(14)16/h2-10,16H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFYBQAUWQSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934951 | |
| Record name | 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate | |
CAS RN |
154187-39-0 | |
| Record name | 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154187390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




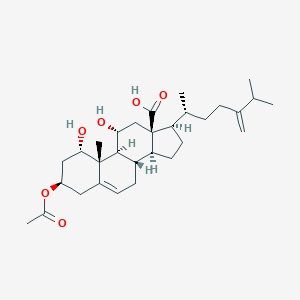
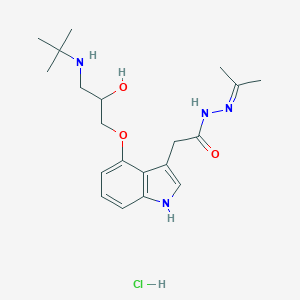
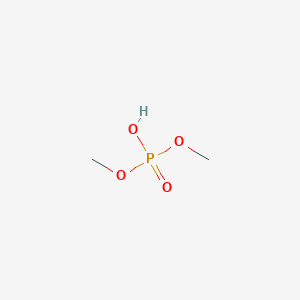






![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)


